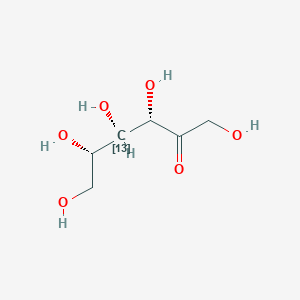

(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(3S,4R,5S)-1,3,4,5,6-pentahydroxy(413C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6+/m0/s1/i5+1 |

InChI Key |

BJHIKXHVCXFQLS-XJGZFNTCSA-N |

Isomeric SMILES |

C([C@@H]([13C@H]([C@@H](C(=O)CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Landscape of ¹³C Labeled Fructose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of ¹³C labeled fructose, its application in metabolic research, and detailed experimental protocols. The inclusion of stable isotopes, such as Carbon-13 (¹³C), into fructose molecules provides a powerful tool for tracing the metabolic fate of this key monosaccharide in biological systems. This guide is intended to be a core resource for professionals in drug development and metabolic research, offering both foundational knowledge and practical methodologies.

Physicochemical Properties of ¹³C Labeled Fructose Isotopologues

The incorporation of ¹³C isotopes into the fructose molecule results in a predictable increase in molecular weight, which is fundamental for its use in mass spectrometry-based tracer studies. The specific properties vary depending on the position and number of ¹³C atoms. Below is a summary of the key physicochemical data for commonly used ¹³C labeled fructose isotopologues.

| Property | D-Fructose (U-¹³C₆, 99%) | D-Fructose (1-¹³C, 99%) | D-Fructose (2-¹³C, 99%) | D-Fructose-1,6-¹³C₂ (98%) |

| Molecular Formula | ¹³C₆H₁₂O₆ | ¹³C¹²C₅H₁₂O₆ | ¹³C¹²C₅H₁₂O₆ | ¹³C₂¹²C₄H₁₂O₆ |

| Molecular Weight | 186.11 g/mol [1][2] | 181.15 g/mol [3] | 181.15 g/mol | M+2 mass shift |

| Isotopic Purity | 99 atom % ¹³C[4] | 99% | 99% | 98 atom % ¹³C[5] |

| Chemical Purity | ≥98%[1][2] | ≥98%[3] | ≥98% | 99% (CP)[5] |

| Form | Powder/Solid[4] | Individual | Individual | Solid[5] |

| Melting Point | 119-122 °C (dec.) (lit.)[4] | - | - | 119-122 °C (dec.) (lit.)[5] |

| Optical Activity | [α]20/D -93.5°, c = 2 in H₂O (trace NH₄OH)[4] | - | - | [α]20/D -93.5°, c = 2 in H₂O (trace NH₄OH)[5] |

| Storage Temperature | Room temperature, away from light and moisture[1][2] | Room temperature, away from light and moisture[3] | Room temperature, away from light and moisture | - |

Core Applications in Metabolic Research

¹³C labeled fructose is a critical tool in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. By introducing ¹³C labeled fructose to cells, tissues, or organisms, researchers can trace the path of the carbon atoms as they are incorporated into various downstream metabolites. This allows for the detailed mapping and quantification of fluxes through key metabolic pathways, including:

-

Glycolysis: The breakdown of fructose into pyruvate.

-

Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration, where pyruvate-derived acetyl-CoA is oxidized.

-

Lipogenesis: The synthesis of fatty acids from acetyl-CoA.

-

Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.

These studies are instrumental in understanding the metabolic reprogramming that occurs in various disease states, such as obesity, diabetes, and cancer, and in evaluating the metabolic effects of novel therapeutic agents.

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic tracing studies using ¹³C labeled fructose.

Cell Culture and Isotope Labeling

A typical experiment involves culturing cells in a medium containing a known concentration of ¹³C labeled fructose.

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and proliferate.

-

Labeling Medium: Prepare a culture medium containing the desired concentration of ¹³C labeled fructose (e.g., [U-¹³C₆]-d-fructose) and other necessary nutrients. The labeled fructose is often used at a specific percentage of the total fructose concentration.[6]

-

Labeling Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a predetermined period. The incubation time is critical to allow for the incorporation of the ¹³C label into downstream metabolites and to reach isotopic steady-state.[7]

-

Metabolite Quenching and Extraction: After incubation, rapidly quench metabolic activity by washing the cells with an ice-cold solution (e.g., phosphate-buffered saline). Extract the intracellular metabolites using a cold solvent mixture, such as methanol, chloroform, and water.[8]

Analytical Techniques for ¹³C Labeled Metabolite Analysis

The extracted metabolites are then analyzed to determine the extent and position of ¹³C incorporation. The two primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS is a powerful technique for analyzing volatile and thermally stable metabolites. Non-volatile metabolites, such as amino acids and organic acids, require derivatization prior to analysis.

-

Sample Derivatization:

-

Fatty Acids: Saponify fatty acids using KOH and ethanol, followed by extraction with petroleum ether. Convert them to their fatty acid methyl ester (FAME) derivatives using methanolic HCl.[6]

-

Amino Acids (e.g., Glutamate): Convert glutamate to its N-trifluoroacetyl-n-butyl (TAB) derivative.[6]

-

Sugars and Organic Acids: A common two-step derivatization involves methoximation followed by silylation (e.g., with MTBSTFA).[8][9]

-

-

GC-MS Analysis:

-

Gas Chromatograph: An Agilent 6890N or similar, equipped with a suitable column (e.g., Agilent J&W HP-5MS for general metabolites or a DB-23 for fatty acids).[6]

-

Mass Spectrometer: An Agilent 5975N mass selective detector or equivalent.[6]

-

Ionization Mode: Electron Ionization (EI) is commonly used.[6]

-

Data Acquisition: Monitor specific mass-to-charge (m/z) ratios corresponding to the fragments of the derivatized metabolites to determine the mass isotopomer distributions. For example, in glutamate analysis, the m/z 198-202 and m/z 152-155 fragments are monitored.[6]

-

LC-MS/MS is well-suited for the analysis of a wide range of polar metabolites without the need for derivatization.

-

Liquid Chromatography:

-

UPLC System: A Waters Acquity UPLC system or equivalent.

-

Column: A column suitable for polar metabolites, such as a Synergi 4-μm Fusion-RP 80 Å column.

-

Mobile Phases: Typically a combination of an aqueous phase (e.g., ammonium bicarbonate) and an organic phase (e.g., acetonitrile) are used in a gradient elution.

-

-

Mass Spectrometry:

-

Mass Spectrometer: A QTRAP 5500 or a high-resolution mass spectrometer like an Orbitrap.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

-

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the different isotopologues of the target metabolites.

-

Data Analysis

The raw data from the mass spectrometer is processed to determine the mass isotopomer distribution (MID) for each metabolite of interest. This involves correcting for the natural abundance of ¹³C. The MIDs are then used in metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways traced by ¹³C labeled fructose and a typical experimental workflow.

Caption: Metabolic fate of [U-¹³C₆]-fructose through key pathways.

Caption: A typical experimental workflow for ¹³C fructose metabolic tracing.

Conclusion

¹³C labeled fructose is an indispensable tool for elucidating the complexities of fructose metabolism and its impact on cellular physiology and disease. This guide provides a foundational understanding of the chemical properties of ¹³C labeled fructose and a practical framework for its application in metabolic research. The detailed protocols and visual workflows are intended to empower researchers to design and execute robust and informative stable isotope tracer studies, ultimately advancing our understanding of metabolic diseases and aiding in the development of novel therapeutics.

References

- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study [ouci.dntb.gov.ua]

- 2. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. A 13C NMR spectrometric method for the determination of intramolecular δ13C values in fructose from plant sucrose samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fructose Alters Intermediary Metabolism of Glucose in Human Adipocytes and Diverts Glucose to Serine Oxidation in the One–Carbon Cycle Energy Producing Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dkfz.de [dkfz.de]

- 9. shimadzu.com [shimadzu.com]

Elucidation of the 13C Structure of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one (D-Fructose): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C NMR structure of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one, commonly known as D-Fructose. The document details the spectroscopic data, experimental protocols for its elucidation, and relevant metabolic pathways, presented in a format tailored for research and development professionals in the pharmaceutical and biochemical fields.

13C NMR Spectral Data of D-Fructose

When dissolved in a solvent like water (D₂O) or dimethyl sulfoxide (DMSO), D-Fructose exists as a mixture of several tautomers, primarily the β-pyranose, α-furanose, and β-furanose forms. This equilibrium results in a complex 13C NMR spectrum with distinct signals for each carbon in each anomeric form. The chemical shifts are sensitive to the solvent and temperature.

Table 1: 13C NMR Chemical Shifts (ppm) of D-Fructose Tautomers

| Carbon Atom | β-fructopyranose | β-fructofuranose | α-fructofuranose |

| C-1 | 63.3 | 64.0 | 64.6 |

| C-2 | 98.8 | 104.8 | 101.9 |

| C-3 | 68.2 | 77.3 | 76.1 |

| C-4 | 70.4 | 75.8 | 74.9 |

| C-5 | 67.2 | 81.3 | 80.3 |

| C-6 | 64.9 | 63.5 | 62.5 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly based on experimental conditions such as solvent, temperature, and pH.[1][2] The region between 98 and 105 ppm is characteristic for the anomeric carbon (C-2).[2]

Experimental Protocol for 13C NMR Structure Elucidation

The following provides a detailed methodology for acquiring a 13C NMR spectrum of D-Fructose for structural analysis.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of D-Fructose.

-

Solvent Addition: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is commonly used for carbohydrate analysis.

-

Homogenization: Gently vortex the sample to ensure complete dissolution and a homogenous solution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Reference Standard: An internal or external reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous samples, can be added for accurate chemical shift referencing.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Shim the magnetic field to achieve high homogeneity and sharp spectral lines. This is a critical step for resolving the closely spaced signals of the different tautomers.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a 1D 13C spectrum.

-

Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts for carbohydrates (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and spectrometer sensitivity.

-

Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure the stability of the tautomeric equilibrium.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the chemical shift of the internal or external standard.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Integrate the signals corresponding to the different tautomers to determine their relative concentrations in the solution.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the 13C NMR-based structure elucidation of D-Fructose.

Caption: Logical workflow for D-Fructose 13C NMR analysis.

Fructolysis: The Metabolic Pathway of Fructose

Fructose is primarily metabolized in the liver through a process called fructolysis.[3] Unlike glucose, the initial steps of fructose metabolism bypass the main regulatory step of glycolysis, phosphofructokinase. This has significant implications for metabolic regulation.

The key steps in the hepatic metabolism of fructose are:

-

Phosphorylation: Fructose is phosphorylated by fructokinase (also known as ketohexokinase) to form fructose-1-phosphate.[4][5]

-

Cleavage: Aldolase B cleaves fructose-1-phosphate into two triose sugars: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[4][5]

-

Entry into Glycolysis: DHAP can directly enter the glycolytic pathway. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which is also an intermediate in glycolysis.[4][5]

The following diagram illustrates the central steps of the fructolysis pathway.

Caption: The metabolic pathway of fructose (Fructolysis).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Fructolysis - Wikipedia [en.wikipedia.org]

- 4. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 5. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]

Metabolic Fate of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic fate of (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one, a C3 epimer of D-fructose also known as D-Psicose or D-Allulose. This rare sugar has garnered significant interest for its potential as a low-calorie sugar substitute with various physiological benefits. This document details its absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data from preclinical and clinical studies. Furthermore, it elucidates the key signaling pathways modulated by D-Allulose and provides detailed experimental protocols for tracing its 13C-labeled form to facilitate further research in this area.

Introduction

(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one (D-Allulose) is a monosaccharide that exists in small quantities in nature.[1] Its unique stereochemical structure renders it largely non-metabolizable by human enzymes, resulting in a very low caloric value.[2][3] Understanding the metabolic journey of D-Allulose is crucial for its application in food and pharmaceutical industries. The use of its 13C-labeled counterpart allows for precise tracing and quantification of its metabolic pathway, providing invaluable data for safety and efficacy assessments.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic fate of D-Allulose is characterized by partial absorption in the small intestine, minimal metabolism, and subsequent excretion primarily through urine.

Absorption

D-Allulose is partially absorbed in the small intestine. Studies have shown that approximately 70-80% of ingested D-Allulose is absorbed into the bloodstream.[4][5] This absorption is primarily mediated by glucose transporter 5 (GLUT5), which is also responsible for fructose transport, and to a lesser extent by the sodium-dependent glucose cotransporter 1 (SGLT1).[4][6] The absorbed D-Allulose then enters the systemic circulation.

Distribution

Once in the bloodstream, D-Allulose is distributed throughout the body. However, unlike glucose, it is not readily taken up by most cells for energy metabolism.

Metabolism

A key characteristic of D-Allulose is its resistance to metabolism in the human body. It is not a substrate for the key enzymes in glycolysis and is therefore not converted into energy.[3][7] A small, unabsorbed portion that reaches the large intestine may be fermented by gut microbiota to produce short-chain fatty acids (SCFAs).[8][9]

Excretion

The majority of absorbed D-Allulose is rapidly cleared from the bloodstream by the kidneys and excreted unchanged in the urine.[7][9] Studies in rats have shown that following oral administration, a significant percentage of the dose is recovered in the urine and feces.[8] In humans, urinary excretion of ingested D-Allulose has been reported to be between 66% and 79%.[7]

Quantitative Data on ADME of D-Allulose

The following tables summarize quantitative data from various studies on the absorption and excretion of D-Allulose.

| Parameter | Species | Dose | Value | Reference |

| Intestinal Absorption | Human | 5 - 20 g | ~70% | [4][5] |

| Urinary Excretion | Human | 5 - 20 g | 66 - 79% | [7] |

| Urinary Excretion | Rat | 5 g/kg | 11 - 15% (24h) | [8] |

| Fecal Excretion | Rat | 5 g/kg | 8 - 13% (24h) | [8] |

Table 1: Quantitative Absorption and Excretion Data for D-Allulose

Signaling Pathways Modulated by D-Allulose

D-Allulose has been shown to influence several key signaling pathways, contributing to its observed physiological effects.

Insulin Signaling Pathway (PI3K/AKT)

D-Allulose has been demonstrated to improve insulin sensitivity. It can modulate the PI3K/AKT signaling pathway, a crucial cascade in insulin-mediated glucose uptake and metabolism.[10] By influencing this pathway, D-Allulose may help in the management of hyperglycemia.

Caption: D-Allulose modulation of the PI3K/AKT insulin signaling pathway.

Inflammatory Signaling Pathway (NF-κB)

Chronic low-grade inflammation is a hallmark of many metabolic diseases. D-Allulose has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[11] This pathway is a key regulator of the expression of pro-inflammatory cytokines.

Caption: Inhibition of the NF-κB inflammatory pathway by D-Allulose.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Some studies suggest that D-psicose (D-Allulose) can influence the p38-MAPK pathway, which may have implications for its effects on cellular stress responses.[12][13]

Experimental Protocols for Tracing (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one-13C

The following provides a generalized workflow for conducting a metabolic tracing study using 13C-labeled D-Allulose.

Caption: General experimental workflow for a 13C-labeled D-Allulose tracing study.

Materials and Reagents

-

This compound (uniformly labeled or position-specific)

-

Solvents for extraction (e.g., methanol, chloroform, water) of HPLC or MS grade

-

Internal standards (if necessary for absolute quantification)

-

Analytical columns for LC-MS or GC-MS

Animal Studies (In Vivo)

-

Acclimatization: Acclimatize animals (e.g., rodents) to the experimental conditions for at least one week.

-

Dosing: Administer a defined dose of this compound orally or via intravenous injection.

-

Sample Collection: Collect blood, urine, and feces at predetermined time points. At the end of the study, collect relevant tissues (e.g., liver, kidney, intestine).

-

Sample Processing: Process blood to obtain plasma or serum. Homogenize tissues. Store all samples at -80°C until analysis.

Cell Culture Studies (In Vitro)

-

Cell Seeding: Seed cells of interest (e.g., hepatocytes, adipocytes, intestinal epithelial cells) in appropriate culture plates.

-

Treatment: Replace the culture medium with a medium containing a known concentration of this compound.

-

Incubation: Incubate the cells for a specified period.

-

Metabolite Quenching and Extraction: Rapidly quench metabolic activity (e.g., with cold methanol) and extract intracellular and extracellular metabolites.

Analytical Procedures

-

Mass Spectrometry (LC-MS/MS or GC-MS):

-

Separate metabolites using an appropriate chromatographic method.

-

Detect and quantify the 13C-labeled parent compound and any potential metabolites by monitoring the mass-to-charge ratio (m/z) of the different isotopologues.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Analyze extracts using 1H and 13C NMR to identify and quantify 13C-labeled compounds and determine the position of the 13C label within the molecules.

-

Data Analysis

-

Calculate the percentage of the administered dose recovered in urine and feces.

-

Determine the concentration-time profiles of the 13C-labeled compound in plasma and tissues.

-

Analyze the mass isotopomer distribution to trace the flow of the 13C label through metabolic pathways.

Conclusion

(3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one (D-Allulose) exhibits a unique metabolic profile characterized by partial absorption and minimal endogenous metabolism, with the majority being excreted unchanged. Its ability to modulate key signaling pathways related to insulin sensitivity and inflammation underscores its potential as a functional food ingredient and therapeutic agent. The use of 13C-labeled D-Allulose in metabolic tracing studies provides a powerful tool for researchers to further elucidate its physiological effects and mechanisms of action, paving the way for its broader application in human health and nutrition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-Psicose Is a Rare Sugar That Provides No Energy to Growing Rats [jstage.jst.go.jp]

- 3. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. allulose.org [allulose.org]

- 8. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]

- 10. d-allulose Ameliorates Metabolic Dysfunction in C57BL/KsJ-db/db Mice [mdpi.com]

- 11. D-Allulose Reduces Hypertrophy and Endoplasmic Reticulum Stress Induced by Palmitic Acid in Murine 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low-calorie sweetener D-psicose promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Stable Isotope Tracing with 13C Sugars

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope tracing using 13C-labeled sugars, a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. This methodology is invaluable for understanding cellular physiology in both normal and disease states, and it plays a critical role in modern drug development by identifying novel therapeutic targets and assessing the metabolic effects of drug candidates.

Core Principles of 13C Stable Isotope Tracing

Stable isotope tracing with 13C-labeled glucose allows researchers to follow the journey of carbon atoms through various metabolic pathways. By replacing the naturally abundant 12C isotope with the heavier, non-radioactive 13C isotope in a glucose molecule, scientists can track the incorporation of this labeled carbon into downstream metabolites. This technique provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics, which only offers a static snapshot of metabolite concentrations.[1][2]

The fundamental principle lies in supplying cells, tissues, or whole organisms with a 13C-labeled substrate, most commonly glucose, and then using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the 13C enrichment in various metabolites.[3][4] The pattern and extent of 13C incorporation reveal the activity of different metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Different isotopologues of 13C-glucose can be used to probe specific pathways. For instance:

-

[U-13C6]-glucose , where all six carbon atoms are labeled with 13C, provides a general overview of glucose metabolism.

-

[1,2-13C2]-glucose is particularly useful for resolving the relative fluxes through glycolysis and the pentose phosphate pathway.[5]

-

Position-specific tracers, like [1-13C]-glucose , can offer more detailed insights into specific enzymatic reactions.[6]

Experimental Protocols

A successful 13C tracing experiment requires meticulous planning and execution, from cell culture and labeling to sample preparation and analysis.

In Vitro Labeling of Cultured Cells

Objective: To label cellular metabolites by culturing cells in a medium containing 13C-glucose.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Glucose-free version of the culture medium

-

13C-labeled glucose (e.g., [U-13C6]-glucose)

-

Dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose and other small molecules

-

Phosphate-buffered saline (PBS)

-

6-well or 10 cm culture dishes

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed cells in standard culture medium and allow them to reach the desired confluency (typically 50-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with the desired concentration of 13C-labeled glucose and dFBS.

-

Initiation of Labeling:

-

Aspirate the standard culture medium from the cells.

-

Quickly wash the cells once with pre-warmed PBS or glucose-free medium to remove any residual unlabeled glucose.[7]

-

Immediately add the pre-warmed 13C-labeling medium to the cells.

-

-

Incubation: Incubate the cells for a predetermined duration. The labeling time is critical and depends on the pathways of interest. Glycolytic intermediates can reach isotopic steady-state within minutes, while TCA cycle intermediates may take a few hours, and nucleotides can require 24 hours or more.[7]

-

Metabolism Quenching and Metabolite Extraction: At the end of the incubation period, rapidly quench metabolism and extract the metabolites. This is a critical step to prevent metabolic changes during sample handling. A common method is to quickly aspirate the labeling medium and add ice-cold extraction solvent (e.g., 80% methanol).

In Vivo Labeling in Mouse Models

Objective: To trace glucose metabolism in a living organism by infusing 13C-glucose.

Materials:

-

Mouse model of interest

-

[U-13C]-glucose solution (sterile)

-

Infusion pump and catheters

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

Procedure:

-

Animal Preparation: Fasting the mice for a short period (e.g., 6 hours) can enhance the fractional enrichment of 13C-glucose in the plasma.

-

Tracer Infusion:

-

Anesthetize the mouse.

-

Administer a bolus injection of [U-13C]-glucose to rapidly increase plasma 13C-glucose levels, followed by a continuous infusion to maintain a steady-state enrichment.[8][9] The infusion can be done via the tail vein.

-

The duration of the infusion is typically between 30 minutes to a few hours, depending on the target tissues and pathways.

-

-

Tissue Collection:

-

At the end of the infusion, collect blood samples.

-

Excise the tissues of interest as quickly as possible and immediately freeze them in liquid nitrogen to halt all metabolic activity.[10]

-

Metabolite Extraction

Objective: To efficiently extract polar metabolites from cells or tissues for analysis.

For Cultured Cells:

-

After quenching metabolism with ice-cold 80% methanol, scrape the cells in the extraction solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed to pellet the protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

For Tissues:

-

The frozen tissue is typically pulverized into a fine powder under liquid nitrogen.

-

Add a pre-chilled extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to the powdered tissue.[11]

-

Homogenize the sample thoroughly.

-

Centrifuge to pellet the tissue debris.

-

Collect the supernatant.

Sample Analysis by Mass Spectrometry (MS)

Objective: To separate and quantify the mass isotopologues of metabolites.

Instrumentation: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical platforms.

General Workflow:

-

Sample Derivatization (for GC-MS): Many polar metabolites are not volatile enough for GC analysis and require a chemical derivatization step to increase their volatility.

-

Chromatographic Separation: The extracted metabolites are separated based on their physicochemical properties.

-

Mass Spectrometry Analysis: As the metabolites elute from the chromatography column, they are ionized and their mass-to-charge ratio (m/z) is measured. The mass spectrometer can distinguish between the unlabeled (M+0) and 13C-labeled (M+1, M+2, etc.) versions of each metabolite.

Data Analysis

Objective: To determine the fractional enrichment of 13C in metabolites and calculate metabolic fluxes.

-

Peak Integration: Integrate the areas of the peaks corresponding to each mass isotopologue for every metabolite of interest.

-

Isotopic Correction: The raw MS data must be corrected for the natural abundance of 13C and other heavy isotopes.[5] Several software tools are available for this purpose.

-

Calculation of Fractional Enrichment: The fractional enrichment (FE) of a metabolite is calculated as the proportion of the metabolite pool that is labeled with 13C.

-

Metabolic Flux Analysis (MFA): The corrected isotopologue distribution data is then used in computational models to estimate the rates (fluxes) of metabolic reactions. This often involves fitting the experimental data to a metabolic network model.

Quantitative Data Presentation

The following tables provide representative data from 13C-glucose tracing experiments, illustrating the types of quantitative information that can be obtained.

Table 1: Fractional Enrichment of Glycolytic and TCA Cycle Intermediates in Cancer Cells

| Metabolite | Fractional Enrichment (%) - Condition A (Control) | Fractional Enrichment (%) - Condition B (Drug Treatment) |

| Glucose-6-phosphate | 95.2 ± 2.1 | 94.8 ± 1.9 |

| Fructose-1,6-bisphosphate | 94.8 ± 2.5 | 93.5 ± 3.1 |

| 3-Phosphoglycerate | 90.1 ± 3.2 | 75.4 ± 4.5 |

| Pyruvate | 85.6 ± 4.1 | 68.2 ± 5.3 |

| Lactate | 88.3 ± 3.8 | 72.1 ± 4.9 |

| Citrate (M+2) | 45.7 ± 5.5 | 30.1 ± 6.2 |

| α-Ketoglutarate (M+2) | 40.2 ± 4.9 | 25.8 ± 5.8 |

| Malate (M+2) | 38.9 ± 5.1 | 22.7 ± 5.4 |

Data are representative and may not be from a single study. The asterisk () indicates a statistically significant difference between Condition A and Condition B. This table illustrates how a drug treatment can alter the contribution of glucose to glycolysis and the TCA cycle.

Table 2: Metabolic Flux Ratios in Different Cancer Cell Lines

| Flux Ratio | Cell Line X | Cell Line Y |

| Pentose Phosphate Pathway / Glycolysis | 0.15 ± 0.03 | 0.35 ± 0.05 |

| Pyruvate Carboxylase / Pyruvate Dehydrogenase | 0.22 ± 0.04 | 0.10 ± 0.02 |

| Anaplerosis / Cataplerosis | 1.1 ± 0.1 | 0.8 ± 0.1* |

*Data are representative. This table demonstrates how different cancer cell lines can have distinct metabolic phenotypes, with varying reliance on different pathways.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships in stable isotope tracing experiments.

Central Carbon Metabolism

The following diagram illustrates the flow of 13C atoms from glucose through glycolysis and the TCA cycle.

Caption: Flow of 13C from glucose through glycolysis and the TCA cycle.

Experimental Workflow

This diagram outlines the key steps in a typical 13C stable isotope tracing experiment.

Caption: A typical experimental workflow for 13C stable isotope tracing.

Conclusion

Stable isotope tracing with 13C-labeled sugars is a cornerstone of modern metabolic research. It provides unparalleled insights into the dynamic nature of cellular metabolism, enabling the quantification of pathway activities and the identification of metabolic reprogramming in disease. For professionals in drug development, this technique is instrumental in target validation, understanding mechanisms of action, and assessing the metabolic liabilities of new chemical entities. By following rigorous experimental protocols and employing sophisticated data analysis, researchers can harness the power of 13C tracing to advance our understanding of biology and develop novel therapeutic strategies.

References

- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cancer.northwestern.edu [cancer.northwestern.edu]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 11. biorxiv.org [biorxiv.org]

The Carbon Trail: Unraveling Fructose Metabolism with 13C Tracers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rising prevalence of metabolic diseases has intensified the scientific focus on the metabolic fate of dietary components, with fructose being a subject of particular interest. The use of stable isotope tracers, specifically Carbon-13 (¹³C), has been instrumental in elucidating the intricate pathways of fructose metabolism. This guide provides a comprehensive overview of the core methodologies, quantitative findings, and metabolic pathways discovered through the application of ¹³C tracers, offering a valuable resource for professionals in metabolic research and drug development.

Quantitative Insights from ¹³C Fructose Tracing Studies

The use of ¹³C-labeled fructose allows for the precise tracking of its metabolic fate. The following tables summarize key quantitative data from various studies, showcasing the distribution of fructose-derived carbon into different metabolic pools under various conditions.

Table 1: Metabolic Fate of Ingested ¹³C-Fructose in Humans

| Metabolic Fate | Percentage of Ingested Fructose | Study Conditions | Citation |

| Oxidation to CO₂ | 45.0% ± 10.7% | Non-exercising subjects, 3-6 hours post-ingestion | [1][2] |

| 45.8% ± 7.3% | Exercising subjects, 2-3 hours post-ingestion | [1][2] | |

| 56% (of 140g ingested) | Exercising subjects, 3-hour period | [3] | |

| Conversion to Glucose | 41% ± 10.5% | 3-6 hours post-ingestion | [1][2] |

| 31% (of 0.5 g/kg load) | 6-hour period | [4] | |

| 57% (of 1 g/kg load) | 6-hour period | [4] | |

| Conversion to Lactate | ~25% | Within a few hours of ingestion | [1][2] |

| Direct Conversion to Plasma Triglycerides | <1% | Post-ingestion | [1][2] |

Table 2: Contribution of ¹³C-Fructose to Intracellular Metabolites in Human Adipocytes

| Metabolite | ¹³C Contribution from Fructose | Fructose Concentration | Cell State | Citation |

| Acetyl-CoA | ~15% | 0.1 mM | Differentiating & Differentiated | [5] |

| 35-40% | Dose-dependent increase | Differentiating & Differentiated | [5] | |

| Glutamate (M+4) | <10% of total ¹³C glutamate | Not specified | Differentiating | [5] |

Experimental Protocols for ¹³C Fructose Tracer Studies

The successful application of ¹³C tracers in metabolic research hinges on rigorous experimental design and execution. Below are detailed methodologies for key experiments cited in the literature.

In Vivo Human Studies: Oral Administration of ¹³C-Fructose

This protocol outlines a common approach for studying the whole-body metabolism of fructose in human subjects.

-

Subject Preparation: Subjects are typically fasted overnight to ensure a baseline metabolic state.

-

Tracer Administration: A known amount of uniformly labeled [U-¹³C₆]-fructose is dissolved in water and ingested by the subject. The dosage can vary depending on the study's objectives.[3]

-

Sample Collection:

-

Breath Samples: Expired air is collected at regular intervals to measure the enrichment of ¹³CO₂ using isotope ratio mass spectrometry. This provides a measure of fructose oxidation.[6]

-

Blood Samples: Venous blood is drawn at timed intervals. Plasma is separated to analyze for ¹³C enrichment in metabolites like glucose, lactate, and triglycerides.[7]

-

-

Sample Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Plasma samples are derivatized and analyzed by GC-MS to determine the mass isotopomer distribution of key metabolites.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy of plasma samples can be used to determine the positional enrichment of ¹³C in glucose and other metabolites, providing insights into the specific pathways of conversion.[7][9]

-

In Vitro Cell Culture Studies: ¹³C-Fructose Tracing in Adipocytes

This protocol details the methodology for investigating fructose metabolism in a controlled cellular environment.

-

Cell Culture: Human pre-adipocytes are cultured and differentiated into mature adipocytes.[5]

-

Tracer Incubation: The culture medium is replaced with a medium containing a specific concentration of fructose, with a known percentage (e.g., 10%) being [U-¹³C₆]-fructose.[5]

-

Sample Collection:

-

Cell Pellets: After the incubation period, cells are harvested, and intracellular metabolites are extracted.

-

Culture Medium: The medium is collected to analyze for secreted metabolites.[5]

-

-

Sample Analysis:

-

Metabolite Extraction: Intracellular metabolites are extracted using a solvent system (e.g., methanol/chloroform/water).

-

LC-MS/MS or GC-MS: The extracted metabolites are analyzed to determine the incorporation of ¹³C into various metabolic intermediates and end-products, such as lactate, glutamate, and fatty acids.[5]

-

Visualizing Fructose Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways of fructose and a typical experimental workflow for ¹³C tracer studies.

Caption: Core pathways of intracellular fructose metabolism.

Caption: A typical experimental workflow for 13C fructose tracer studies.

Conclusion

The application of ¹³C tracers has profoundly advanced our understanding of fructose metabolism, providing quantitative data on its conversion into various metabolic products and its contribution to key metabolic pathways. The detailed experimental protocols and pathway visualizations presented in this guide serve as a foundational resource for researchers and professionals aiming to further investigate the metabolic implications of fructose and to develop novel therapeutic strategies for metabolic diseases. The continued use of stable isotope tracing will undoubtedly be pivotal in unraveling the remaining complexities of fructose metabolism and its impact on human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Fructose metabolism in humans – what isotopic tracer studies tell us [agris.fao.org]

- 3. Metabolic response to [13C]glucose and [13C]fructose ingestion during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The contribution of naturally labelled 13C fructose to glucose appearance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [1-(13)C] breath test of galactose and fructose for quantitative liver function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Preliminary Studies with ¹³C-Labeled Fructose in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies and metabolic insights gained from preliminary studies utilizing ¹³C-labeled fructose in various cell culture models. The use of stable isotope tracers, particularly uniformly labeled [U-¹³C₆]-fructose, has become a pivotal technique for elucidating the metabolic fate of fructose and its impact on cellular physiology, from energy metabolism to anabolic biosynthesis.

Experimental Protocols: A Methodological Framework

Successful ¹³C-fructose tracing studies rely on meticulous experimental design and execution. The following protocols are synthesized from methodologies applied in studies on human adipocytes and other mammalian cell lines.

Cell Culture and Differentiation (Example: SGBS Adipocytes)

The Simpson-Golabi-Behmel Syndrome (SGBS) preadipocyte cell line is a widely used model for human adipocyte biology.

-

Growth Phase:

-

Media: Culture SGBS preadipocytes in DMEM:F12 (1:1) medium supplemented with 33 µM biotin, 17 µM pantothenate, and 10% Fetal Bovine Serum (FBS).[1][2]

-

Culture Conditions: Maintain cells at 37°C in a humidified incubator with a 5% CO₂ atmosphere.[1]

-

Seeding: Plate preadipocytes at a density of 2 x 10⁵ cells in 60 mm dishes and grow to confluence.[1]

-

-

Adipogenic Differentiation (Serum-Free):

-

Initiation (Day 0-4): One day post-confluence, wash cells with PBS and switch to a serum-free DMEM:F12 differentiation medium containing: 10 μg/ml apo-transferrin, 10 nM insulin, 200 pM T3, 1 μM cortisol, 2 μM rosiglitazone, 250 μM isobutylmethylxanthine (IBMX), and 25 nM dexamethasone.[2][3]

-

Maintenance (Day 4+): Replace the medium with a maintenance medium identical to the initiation medium but without rosiglitazone, IBMX, and dexamethasone. Continue culture, replacing the medium every 2-3 days.[3] Mature, lipid-droplet-filled adipocytes are typically observed after 7-14 days.[3]

-

¹³C-Fructose Labeling and Metabolite Extraction

This protocol outlines the core steps for introducing the ¹³C tracer and preparing cell extracts for analysis.

-

Media Preparation: Prepare the experimental medium. For tracing fructose's fate, this typically involves a basal medium (e.g., DMEM) containing a physiological concentration of glucose (e.g., 5 mM) and the desired experimental concentrations of fructose.[1]

-

Crucial Note: Use dialyzed FBS instead of standard FBS to minimize interference from unlabeled metabolites present in the serum.[4]

-

-

Labeling:

-

Remove the standard culture medium and wash the cells once with 1x PBS.[4]

-

Add the experimental medium containing both unlabeled fructose and the ¹³C-labeled tracer. A common approach is to use [U-¹³C₆]-d-fructose at 10% of the total fructose concentration. For example, for a 5 mM total fructose concentration, 0.5 mM would be [U-¹³C₆]-fructose and 4.5 mM would be unlabeled fructose.[1]

-

Incubate the cells for a predetermined duration to allow for the tracer to be incorporated into downstream metabolites and reach isotopic steady state. This can range from minutes for glycolytic intermediates to over 24-48 hours for anabolic products like fatty acids.[1][4][5]

-

-

Metabolite Extraction:

-

Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the plate.[4] Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.

-

Separation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 15-30 minutes at 4°C to pellet protein and cell debris.[1]

-

Collection: Transfer the supernatant, which contains the soluble metabolites, to a new tube. Dry the extract using a speed vacuum or nitrogen evaporator.[1][4] The dried extracts can be stored at -80°C until analysis.[4]

-

Analytical Methods for ¹³C Isotopomer Analysis

The distribution of ¹³C atoms (isotopomers) in metabolites is quantified using mass spectrometry or NMR spectroscopy.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: Metabolites are chemically derivatized to make them volatile for GC analysis. For example, glutamate can be converted to its N-trifluoroacetyl-n-butyl (TAB) derivative.[1]

-

Analysis: The derivatized sample is injected into the GC-MS. The instrument separates the metabolites chromatographically and detects the mass-to-charge ratio of the fragments, revealing the number of ¹³C atoms incorporated into each molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dried extracts are reconstituted in an appropriate solvent (e.g., D₂O).

-

Analysis: ¹³C NMR spectroscopy directly measures the ¹³C signals. This technique can resolve the specific positions of ¹³C atoms within a molecule, providing detailed insights into pathway activity (e.g., distinguishing between glycolysis and the pentose phosphate pathway based on the labeling pattern in lactate).[6][7]

-

Data Presentation: Quantitative Insights from ¹³C-Fructose Tracing

The primary output of these studies is quantitative data on the metabolic fate of fructose-derived carbons. The following tables summarize key findings from studies in human SGBS adipocytes.

Table 1: Fructose Contribution to De Novo Lipogenesis in Adipocytes This table summarizes the incorporation of ¹³C from [U-¹³C₆]-fructose into intracellular palmitate, a key product of de novo fatty acid synthesis, at varying fructose concentrations.

| Cell State | Fructose Concentration (mM) | ¹³C-Palmitate Abundance (Relative Units) |

| Differentiating Adipocytes | 0.1 | Baseline |

| Differentiating Adipocytes | 5.0 | Significant Increase vs. Baseline[1] |

| Differentiated Adipocytes | 0.1 | Baseline |

| Differentiated Adipocytes | 5.0 | Robust Increase vs. Baseline[1] |

| Differentiated Adipocytes | 10.0 | Further Significant Increase[1] |

Table 2: Fructose Oxidation via the TCA Cycle in Adipocytes This table shows the release of ¹³CO₂ from cells treated with [U-¹³C₆]-fructose, indicating the complete oxidation of the fructose backbone through the Tricarboxylic Acid (TCA) cycle.

| Cell State | Fructose Concentration (mM) | ¹³CO₂ / ¹²CO₂ Ratio Change |

| Differentiating Adipocytes | 0.1 | Baseline |

| Differentiating Adipocytes | 10.0 | Slight but Significant Increase[1] |

| Differentiated Adipocytes | 0.1 | Baseline |

| Differentiated Adipocytes | 10.0 | Slight but Significant Increase[1] |

Table 3: Fructose Contribution to Anaplerosis and Amino Acid Synthesis Anaplerosis is the replenishment of TCA cycle intermediates. This table reflects the significant increase in ¹³C-labeled glutamate, a key amino acid directly derived from the TCA cycle intermediate α-ketoglutarate.

| Cell State | Fructose Concentration (mM) | Fold Increase in ¹³C-Glutamate vs. Control |

| Differentiated Adipocytes | 5.0 | 7.2-fold[1] |

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of the complex metabolic processes and experimental designs involved in ¹³C-fructose studies.

Many cell types can endogenously produce fructose from glucose via the Polyol Pathway, a critical consideration in metabolic studies.

Once inside the cell, ¹³C-labeled fructose is rapidly phosphorylated and enters central carbon metabolism, contributing to glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.

References

- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20 Years with SGBS cells - a versatile in vitro model of human adipocyte biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human SGBS Cells – a Unique Tool for Studies of Human Fat Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 13C Fructose Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) using stable isotopes like 13C is a powerful technique to elucidate the intricate network of metabolic pathways within a cell.[1][2][3] This document provides a detailed protocol for conducting 13C fructose metabolic flux analysis, a critical tool for understanding how cells, particularly cancer cells, utilize fructose to fuel their growth and proliferation.[4][5][6] By tracing the fate of 13C-labeled fructose, researchers can quantify the rates (fluxes) of metabolic reactions, offering insights into cellular physiology and identifying potential therapeutic targets.[1][7]

Fructose metabolism has gained significant attention in cancer research as many tumors upregulate fructose transporters and metabolic enzymes, enabling them to use fructose as an alternative carbon source.[4][6] Understanding the metabolic reprogramming induced by fructose can reveal vulnerabilities in cancer cells.[4]

Principle of 13C Metabolic Flux Analysis

13C-MFA involves introducing a substrate, in this case, fructose, labeled with the stable isotope 13C, into a biological system. As the cells metabolize the 13C-labeled fructose, the 13C atoms are incorporated into various downstream metabolites.[1] By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to deduce the activity of different metabolic pathways.[1][8][9]

Key Metabolic Pathways of Fructose Metabolism

Fructose can enter central carbon metabolism through several pathways. The diagram below illustrates the primary routes of fructose metabolism and its interconnection with glycolysis and the pentose phosphate pathway (PPP).

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Fructose-induced metabolic reprogramming of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Fructose Metabolism in Cancer [mdpi.com]

- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 8. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Fructose Metabolism: Application Notes and Protocols for 13C Stable Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing 13C fructose stable isotope tracing experiments. This powerful technique allows for the precise tracking of fructose metabolism through various biochemical pathways, offering critical insights into cellular physiology and disease states. The following protocols and data are essential for researchers in metabolic diseases, oncology, and drug development seeking to understand the metabolic fate of fructose.

Introduction to 13C Fructose Tracing

Stable isotope tracing using uniformly labeled [U-13C6]-fructose is a robust method to quantitatively analyze the contribution of fructose to various metabolic pathways. By replacing the naturally abundant 12C with the heavier, non-radioactive 13C isotope, researchers can trace the path of fructose-derived carbon atoms as they are incorporated into downstream metabolites. This approach provides a dynamic view of metabolic fluxes, which is invaluable for understanding how cells adapt to different nutrient environments and how disease states, such as cancer and metabolic syndrome, alter cellular metabolism.[1][2]

Core Applications

-

Mapping Fructose Metabolic Pathways: Elucidate the primary routes of fructose catabolism and anabolism, including glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and gluconeogenesis.[1][3]

-

Quantifying Metabolic Fluxes: Determine the rate of metabolic reactions and the relative contribution of fructose to various metabolic pools.[1][2]

-

Investigating Disease Metabolism: Understand how fructose metabolism is reprogrammed in diseases like cancer, non-alcoholic fatty liver disease (NAFLD), and obesity.[4][5][6]

-

Drug Discovery and Development: Evaluate the efficacy of therapeutic agents that target metabolic pathways involving fructose.

Experimental Workflow Overview

A typical 13C fructose tracing experiment involves several key stages, from cell culture or animal model preparation to data analysis. The following diagram illustrates the general workflow.

References

- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fructose and metabolic diseases: too much to be good - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Fructose-induced metabolic reprogramming of cancer cells [frontiersin.org]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for 13C Fructose Isotopologue Analysis by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analysis of 13C-labeled fructose isotopologues using mass spectrometry. The methodologies described herein are essential for researchers in metabolic studies, drug development, and nutritional science to trace the metabolic fate of fructose and understand its contribution to various metabolic pathways.

Introduction to 13C Fructose Isotopologue Analysis

Stable isotope tracing using 13C-labeled substrates is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes.[1] Fructose, a key dietary monosaccharide, has metabolic pathways distinct from glucose, and its excessive consumption has been linked to various metabolic disorders.[2][3][4][5] Analyzing the distribution of 13C isotopes in fructose and its downstream metabolites provides a dynamic view of cellular metabolism, offering insights into pathway activity that cannot be obtained from metabolite concentration measurements alone. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary analytical platform for these studies due to its high sensitivity and specificity.[1][6]

Core Applications

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network.[1][7]

-

Pathway Elucidation: Identifying and characterizing novel or alternative metabolic pathways for fructose.

-

Drug Discovery and Development: Assessing the effect of therapeutic agents on fructose metabolism.

-

Nutritional Science: Understanding the metabolic fate of dietary fructose in various physiological and pathological states.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For sugars like fructose, derivatization is required to increase their volatility.

Experimental Protocol: GC-MS Analysis of 13C Fructose Isotopologues

This protocol is adapted from methodologies described for the analysis of 13C-labeled sugars in biological samples.[8]

1. Sample Preparation and Extraction

-

Cell or Tissue Homogenization: Homogenize cell pellets or tissues in a cold extraction solvent (e.g., 80% methanol).

-

Protein Precipitation: Add 0.3 N barium hydroxide followed by 0.3 N zinc sulfate to precipitate proteins.[8]

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., [1,2,3-13C3] D-fructose) to the supernatant for quantification.[8]

-

Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

2. Derivatization

-

Oximation: Add methoxylamine hydrochloride in pyridine to the dried extract and incubate at 70°C for 60 minutes. This step protects the keto group of fructose.[8]

-

Silylation or Acetylation: Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation or acetic anhydride for acetylation and incubate at 45-70°C for 60 minutes.[8]

-

Drying and Reconstitution: Dry the derivatized sample and reconstitute it in a solvent suitable for GC injection (e.g., ethyl acetate).[8]

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: Phenomenex Zebron-5® capillary column (30.0 m × 0.25 mm ID, 0.25 μm film thickness) or equivalent.[8]

-

Injector Temperature: 250°C.[8]

-

Carrier Gas: Helium at a constant flow rate of 1 ml/minute.[8]

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 2 minutes.

-

Ramp to 250°C at 5°C/minute.

-

Hold at 250°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5975 or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode to identify fructose derivative peaks and selected ion monitoring (SIM) for quantification of specific isotopologues.

-

Ions to Monitor (for methoxime-peracetate derivative): Monitor the fragment ion at m/z 203 for unlabeled fructose and the corresponding isotopologue peaks (e.g., m/z 204 for M+1, m/z 205 for M+2, etc.). For a [1,2,3-13C3] D-fructose internal standard, monitor m/z 206.[8]

4. Data Analysis

-

Peak Integration: Integrate the peak areas for each isotopologue of fructose and the internal standard.

-

Correction for Natural Abundance: Correct the raw isotopologue distribution for the natural abundance of 13C and other isotopes.

-

Quantification: Calculate the relative abundance of each fructose isotopologue.

Quantitative Data Summary: GC-MS

The following table structure should be used to present quantitative data from GC-MS analysis.

| Sample ID | Condition | Fructose Isotopologue | Relative Abundance (%) | Standard Deviation |

| CTRL-1 | Control | M+0 | 85.2 | 1.5 |

| CTRL-1 | Control | M+1 | 8.3 | 0.8 |

| CTRL-1 | Control | M+2 | 4.1 | 0.5 |

| CTRL-1 | Control | M+3 | 1.5 | 0.2 |

| CTRL-1 | Control | M+4 | 0.6 | 0.1 |

| CTRL-1 | Control | M+5 | 0.2 | 0.1 |

| CTRL-1 | Control | M+6 | 0.1 | 0.05 |

| TREAT-1 | Treatment | M+0 | 60.7 | 2.1 |

| TREAT-1 | Treatment | M+1 | 15.4 | 1.2 |

| TREAT-1 | Treatment | M+2 | 10.9 | 0.9 |

| TREAT-1 | Treatment | M+3 | 7.3 | 0.7 |

| TREAT-1 | Treatment | M+4 | 3.8 | 0.4 |

| TREAT-1 | Treatment | M+5 | 1.5 | 0.2 |

| TREAT-1 | Treatment | M+6 | 0.4 | 0.1 |

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful technique for analyzing non-volatile compounds like fructose without the need for derivatization. It is particularly well-suited for high-throughput analysis.

Experimental Protocol: LC-MS/MS Analysis of 13C Fructose Isotopologues

This protocol is based on established methods for the analysis of underivatized sugars.[6]

1. Sample Preparation and Extraction

-

Follow the same sample preparation and extraction steps as described in the GC-MS protocol (Section 1, Step 1). Derivatization is not required.

2. LC-MS/MS Analysis

-

Liquid Chromatograph: Waters ACQUITY UPLC or similar.

-

Column: Amide-based column for hydrophilic interaction liquid chromatography (HILIC), such as a Waters XBridge BEH Amide XP Column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

Initial: 95% B

-

Linear gradient to 50% B over 10 minutes.

-

Hold at 50% B for 2 minutes.

-

Return to 95% B and re-equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/minute.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions (for Triple Quadrupole):

-

Fructose (unlabeled): Precursor ion m/z 179 -> Product ion m/z 89

-

[13C6]-Fructose: Precursor ion m/z 185 -> Product ion m/z 92

-

Monitor corresponding transitions for other isotopologues.

-

-

High-Resolution MS (e.g., Orbitrap):

-

Acquire data in full scan mode with a resolution of >70,000 to resolve isotopologues.

-

3. Data Analysis

-

Peak Integration: Integrate the peak areas for each fructose isotopologue.

-

Correction for Natural Abundance: Correct the raw isotopologue distribution for the natural abundance of 13C.

-

Quantification: Determine the relative abundance of each fructose isotopologue.

Quantitative Data Summary: LC-MS

The following table structure should be used to present quantitative data from LC-MS analysis.

| Sample ID | Condition | Fructose Isotopologue | Relative Abundance (%) | Standard Deviation |

| CTRL-A | Control | M+0 | 88.1 | 1.8 |

| CTRL-A | Control | M+1 | 7.5 | 0.7 |

| CTRL-A | Control | M+2 | 3.0 | 0.4 |

| CTRL-A | Control | M+3 | 0.9 | 0.2 |

| CTRL-A | Control | M+4 | 0.3 | 0.1 |

| CTRL-A | Control | M+5 | 0.1 | 0.05 |

| CTRL-A | Control | M+6 | 0.1 | 0.05 |

| DRUG-X-A | Drug X | M+0 | 72.4 | 2.5 |

| DRUG-X-A | Drug X | M+1 | 12.8 | 1.1 |

| DRUG-X-A | Drug X | M+2 | 8.2 | 0.8 |

| DRUG-X-A | Drug X | M+3 | 4.1 | 0.5 |

| DRUG-X-A | Drug X | M+4 | 1.7 | 0.3 |

| DRUG-X-A | Drug X | M+5 | 0.6 | 0.1 |

| DRUG-X-A | Drug X | M+6 | 0.2 | 0.1 |

Section 3: Visualization of Metabolic Pathways and Workflows

Understanding the context of fructose metabolism is crucial for interpreting isotopologue data. The following diagrams, generated using Graphviz (DOT language), illustrate the central fructose metabolic pathway and a typical experimental workflow for 13C fructose analysis.

Fructose Metabolic Pathway

The diagram below outlines the primary pathway of fructose metabolism in the liver.

Caption: Central pathway of fructose metabolism in the liver.

Experimental Workflow for 13C Fructose Isotopologue Analysis

This workflow diagram provides a high-level overview of the steps involved in a typical 13C fructose tracing experiment.

Caption: Workflow for 13C fructose isotopologue analysis.

References

- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: GC-MS Analysis of ¹³C Fructose Derivatives for Metabolic Research

Abstract

This application note details a robust methodology for the quantification and isotopomer analysis of ¹³C-labeled fructose derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving stable isotope tracing. The described method involves a two-step derivatization process of oximation followed by silylation to enhance the volatility and thermal stability of fructose for GC-MS analysis. This procedure allows for the accurate determination of ¹³C enrichment in fructose, providing critical insights into metabolic pathways and fluxes.

Introduction

Fructose is a key carbohydrate intermediate in central carbon metabolism. The use of stable isotope-labeled compounds, such as ¹³C-fructose, in conjunction with mass spectrometry has become a powerful tool for elucidating metabolic pathways and quantifying fluxes.[1][2][3] Gas chromatography coupled with mass spectrometry (GC-MS) offers high chromatographic resolution and sensitive detection, making it a suitable technique for analyzing labeled metabolites.[2] However, the inherent low volatility and thermal instability of sugars like fructose necessitate chemical derivatization prior to GC-MS analysis.[4]

This document provides a detailed protocol for the derivatization of fructose to its trimethylsilyl (TMS) oxime derivative, followed by GC-MS analysis. This method effectively separates fructose from other monosaccharides and allows for the precise measurement of mass isotopomer distributions, which is crucial for metabolic flux analysis.[5][6]

Experimental Protocols

Materials and Reagents

-

¹³C-labeled and unlabeled fructose standards

-

Pyridine (silylation grade)

-

O-methylhydroxylamine hydrochloride

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Chloroform

-

Ethyl acetate

-

Internal Standard (e.g., fully ¹³C-labeled fructose)[7]

Sample Preparation (from biological matrix)

-

Extraction: Metabolites can be extracted from biological samples (e.g., cell pellets, tissue) using a cold methanol/chloroform/water extraction method.[8]

-

Protein Precipitation: For plasma or serum samples, protein precipitation can be achieved using barium hydroxide and zinc sulfate.[9]

-

Drying: The aqueous phase containing the extracted sugars is transferred to a new tube and dried completely under a stream of nitrogen or using a vacuum concentrator.

Derivatization Protocol: Oximation followed by Silylation

This two-step derivatization process first involves oximation to reduce the number of sugar isomers, followed by silylation of the hydroxyl groups to increase volatility.[10][11]

-

Oximation:

-

Silylation:

GC-MS Instrumentation and Parameters

The following parameters provide a general guideline and may require optimization based on the specific instrument and column used.

-

Gas Chromatograph: Agilent 7890 GC or equivalent

-

Mass Spectrometer: Agilent 5977 MS or equivalent

-

GC Column: A mid-polarity column such as a DB-35MS (25 m x 0.2 mm x 0.33 µm) or a 14% cyanopropylphenyl polysiloxane phase column is recommended for good separation of sugar anomers.[4][7]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 0.8-1 mL/min).[7]

-

Inlet Temperature: 250°C[9]

-

Oven Temperature Program:

-

Initial temperature: 130°C, hold for 0.5 min

-

Ramp 1: 8°C/min to 195°C

-

Ramp 2: 3°C/min to 204°C

-

Ramp 3: 12°C/min to 290°C, hold for 3 min[7]

-

-

Ionization Mode: Electron Impact (EI) at 70 eV. Chemical Ionization (CI) can also be used and may provide clearer molecular ion information for isotopomer analysis.[1][12]

-

Data Acquisition: Full scan mode to identify characteristic fragments and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.[7]

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of fructose TMS-oxime derivatives. Retention times and ion abundances are approximate and can vary with the chromatographic system.

| Compound | Derivatization Method | Retention Time (approx. min) | Characteristic Mass Fragments (m/z) | Notes |

| Fructose | TMS-Oxime | Varies with isomer | 217, 307, 319, 361 | Multiple peaks may be observed due to different isomers.[7][13] |

| ¹³C₆-Fructose | TMS-Oxime | Similar to unlabeled | 221, 310, 325, 367 | The m/z values are shifted according to the number of ¹³C atoms in the fragment.[7] |

| Fructose | Methyloxime Peracetate | Varies | 203 | A unique C1-C3 fragment is formed from keto-hexoses under EI ionization.[9][12] |

| ¹³C₃-Fructose | Methyloxime Peracetate | Similar to unlabeled | 206 | Used as an internal standard for quantification.[9] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the GC-MS analysis of ¹³C fructose derivatives, from sample preparation to data analysis.

References

- 1. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Quantifying 13C-labeling in Free Sugars and Starch by GC-MS | Springer Nature Experiments [experiments.springernature.com]

- 6. Quantifying ¹³C-labeling in free sugars and starch by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 8. dkfz.de [dkfz.de]

- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 11. mdpi.com [mdpi.com]

- 12. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates [mdpi.com]

Application Notes and Protocols for In Vivo Administration of 13C-Labeled Fructose in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo metabolic studies using 13C-labeled fructose. The protocols detailed below cover administration of the tracer, sample collection, and analysis to investigate the metabolic fate of fructose in preclinical models.

Introduction